3-(2-bromophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide
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Description
3-(2-bromophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C17H26BrN3O3S and its molecular weight is 432.38. The purity is usually 95%.
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Scientific Research Applications
Aromatase Inhibition for Cancer Therapy
Compounds with piperidine structures have been synthesized and evaluated for their potential as aromatase inhibitors, which is crucial for the treatment of hormone-dependent breast cancer. For instance, a study reported the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones showing significant inhibition of human placental aromatase, suggesting their potential in breast cancer treatment due to their ability to inhibit estrogen biosynthesis more effectively than existing treatments (Hartmann & Batzl, 1986).
Neurological Disorders and Muscarinic Receptors
Research on compounds with piperidine rings also includes the development of antagonists for muscarinic receptors, which are significant for treating various neurological disorders. A study highlighted a synthetic route to AFDX-type compounds with affinity to muscarinic M2 receptors, which could have implications for diseases like Alzheimer's and Parkinson's (Holzgrabe & Heller, 2003).
Anticancer and Enzyme Inhibition
Piperidine derivatives have been synthesized and evaluated for their anticancer properties and enzyme inhibition activities, particularly against acetylcholinesterase, which is associated with Alzheimer's disease. A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized and showed promising results as potential drug candidates for Alzheimer’s disease, indicating the broad therapeutic potential of such compounds (Rehman et al., 2018).
Molecular Design for Improved Drug Candidates
The structural features of piperidine derivatives have been explored for designing potent drug candidates with specific pharmacological activities. For instance, methyl substitution on the piperidine ring of certain derivatives has been investigated for selective binding and activity at the sigma(1) receptor, which is relevant for cancer therapy and neuroprotection (Berardi et al., 2005).
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O3S/c1-20(2)25(23,24)21-11-9-14(10-12-21)13-19-17(22)8-7-15-5-3-4-6-16(15)18/h3-6,14H,7-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBBYTFOKQVLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.